Cas no 303151-43-1 (3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE)

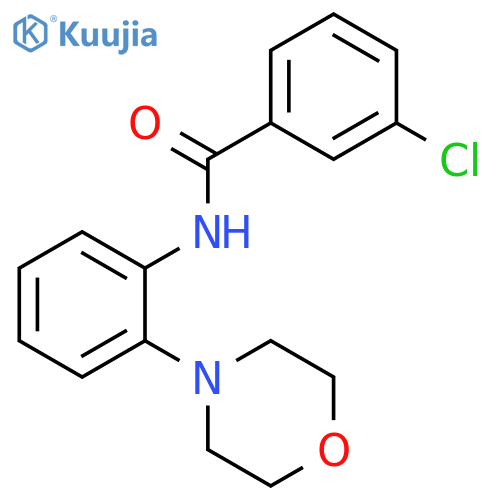

303151-43-1 structure

商品名:3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE

CAS番号:303151-43-1

MF:C17H17ClN2O2

メガワット:316.782083272934

MDL:MFCD00173052

CID:5224069

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE 化学的及び物理的性質

名前と識別子

-

- 3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE

- 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide

-

- MDL: MFCD00173052

- インチ: 1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)

- InChIKey: NCQOMVQQHCWGER-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1N1CCOCC1)(=O)C1=CC=CC(Cl)=C1

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00881772-1g |

3-Chloro-N-[2-(morpholin-4-yl)phenyl]benzamide |

303151-43-1 | 90% | 1g |

¥2401.0 | 2023-03-30 | |

| abcr | AB298904-100 mg |

3-Chloro-N-(2-morpholinophenyl)benzenecarboxamide; . |

303151-43-1 | 100 mg |

€221.50 | 2023-07-20 | ||

| Ambeed | A884497-1g |

3-Chloro-N-[2-(morpholin-4-yl)phenyl]benzamide |

303151-43-1 | 90% | 1g |

$350.0 | 2024-07-28 | |

| abcr | AB298904-100mg |

3-Chloro-N-(2-morpholinophenyl)benzenecarboxamide; . |

303151-43-1 | 100mg |

€283.50 | 2025-02-17 |

3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

303151-43-1 (3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:303151-43-1)3-CHLORO-N-(2-MORPHOLINOPHENYL)BENZENECARBOXAMIDE

清らかである:99%

はかる:1g

価格 ($):315.0